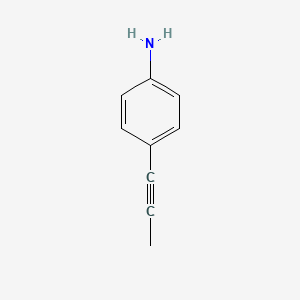
4-(Prop-1-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-1-yn-1-yl)aniline is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
a. C–H Functionalization Reactions
Recent studies have highlighted the utility of 4-(Prop-1-yn-1-yl)aniline in C–H functionalization reactions. For instance, it has been employed in oxidative C–H selenylation and tellurylation processes, demonstrating its effectiveness in forming complex organic molecules with high yields. The reactions utilize a metal-free approach, showcasing sustainability in synthetic methodologies .
b. Cascade Reactions
The compound has also been involved in cascade cyclization reactions with diynes, leading to the formation of fused indole derivatives. These reactions are significant for generating complex structures from simpler precursors, which is valuable in drug discovery and materials science . The ability to control the reaction conditions allows for the selective formation of desired products, enhancing its application potential in pharmaceutical synthesis.
Medicinal Chemistry Applications
a. Anticancer Research
This compound derivatives have been investigated for their anticancer properties. In one study, various derivatives were synthesized and tested against cancer cell lines, revealing promising results with low IC50 values compared to standard treatments like doxorubicin. This suggests that compounds derived from this compound could serve as potential candidates for new anticancer therapies .
b. Telomerase Inhibition
Another area of research involves the incorporation of this compound into telomerase inhibitors. The compound has been utilized to synthesize new triazole derivatives that exhibit significant antitumor activity while minimizing toxicity. This application underscores its relevance in developing targeted cancer therapies .
Material Science Applications
a. Polymer Chemistry
The unique alkyne functionality of this compound allows it to participate in click chemistry reactions, which are pivotal in polymer science for creating functionalized polymers with specific properties. This capability is essential for developing advanced materials used in coatings, adhesives, and biomedical applications .
Case Studies and Data Tables
Propriétés
Numéro CAS |
223562-47-8 |
|---|---|
Formule moléculaire |
C9H9N |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
4-prop-1-ynylaniline |
InChI |
InChI=1S/C9H9N/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,10H2,1H3 |
Clé InChI |
XEYHJKINFQTLRC-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC=C(C=C1)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













